1-(Piperidin-4-yl)pyrrolidin-2-one
Overview
Description
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C9H16N2O. It features a pyrrolidinone ring fused to a piperidine ring, making it a versatile scaffold in organic synthesis and medicinal chemistry
Scientific Research Applications
1-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It has been suggested that the compound may have inhibitory effects on leukotriene a4 hydrolase . Leukotriene A4 hydrolase is an enzyme involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
Based on its potential target, it may exert its effects by binding to leukotriene a4 hydrolase and inhibiting its activity . This inhibition could potentially reduce the production of leukotrienes, molecules that play a key role in mediating inflammatory responses.
Biochemical Pathways
Leukotrienes are produced in the body during an inflammatory response, and their production can be reduced by inhibiting the activity of leukotriene A4 hydrolase .
Result of Action
Given its potential inhibitory effects on leukotriene a4 hydrolase, it may lead to a reduction in the production of leukotrienes . This could potentially result in anti-inflammatory effects, as leukotrienes are known to mediate inflammatory responses.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 1-(Piperidin-4-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that can efficiently explore the pharmacophore space due to sp3-hybridization .
Cellular Effects
It has been found that similar compounds can bind to NLRP3 and inhibit its activation and IL‐1β release in differentiated THP‐1 cells .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Dosage Effects in Animal Models
Similar compounds have shown significant reduction of immobility time in the mouse tail suspension test at doses ranging from 10 to 50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of specific catalysts and reagents, such as copper (II) catalysts and DMAP (4-dimethylaminopyridine), can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic iodination often employs iodine and a suitable oxidant.
Major Products Formed:
Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.
Reduction: Various reduced derivatives with different functional groups.
Substitution: Iodinated pyrrolidin-2-one derivatives.
Comparison with Similar Compounds
1-(Piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has similar structural features but differs in its biological activity and applications.
4-(1-Pyrrolidinyl)piperidine: Another related compound with distinct chemical properties and uses.
1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: This compound shares a similar core structure but has different functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNMBJRWFCCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592714 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91596-61-1 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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